![molecular formula C8H16ClN B2874290 [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride CAS No. 2055089-71-7](/img/structure/B2874290.png)

[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

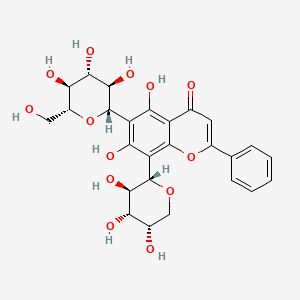

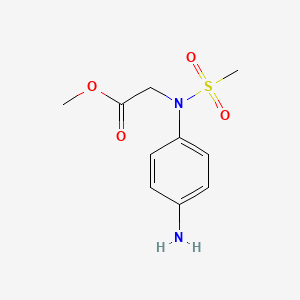

“[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride” is a chemical compound with the CAS Number: 2055089-71-7 . It has a molecular weight of 161.67 and is typically a solid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(cyclohex-3-en-1-yl)ethan-1-amine hydrochloride . The InChI code is 1S/C8H15N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-2,8H,3-7,9H2;1H .Physical And Chemical Properties Analysis

“[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride” is a solid at room temperature .Scientific Research Applications

Mechanism of Amide Formation in Aqueous Media

The study by Nakajima and Ikada (1995) explored the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide, providing insights into bioconjugation techniques. This research is crucial for understanding how [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride could potentially interact in biochemical synthesis, particularly in the formation of amides from carboxylic acids and amines under specific pH conditions N. Nakajima, Y. Ikada, 1995.

Acceleration of Baylis-Hillman Reaction

Aggarwal et al. (2002) reported a significant acceleration of the Baylis-Hillman reaction in water, employing various amine catalysts. This study demonstrates the potential for [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride to serve as a catalyst or reagent in promoting such reactions under polar solvent conditions, highlighting its versatility in organic synthesis V. Aggarwal, D. Dean, A. Mereu, Richard Williams, 2002.

Cyclization to Octahydrophenanthrene Derivatives

Wilamowski et al. (1995) explored the cyclization of a related compound to produce octahydrophenanthrene derivatives, indicating the potential of [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride in synthetic pathways leading to complex heterocyclic structures. This work may guide future research on synthesizing novel compounds with potential pharmaceutical applications J. Wilamowski, W. Krasodomski, B. Nowak, J. Sepiol, 1995.

Hydroamination and Radical Transfer

Guin et al. (2007) described the use of aminated cyclohexadienes in radical transfer hydroamination, showing the role of [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride in generating N-centered radicals. This research opens pathways for its application in the synthesis of amines via radical transfer, providing a method for constructing nitrogen-containing compounds with high selectivity and under mild conditions Joyram Guin, C. Mück‐Lichtenfeld, S. Grimme, A. Studer, 2007.

Safety And Hazards

properties

IUPAC Name |

2-cyclohex-3-en-1-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-2,8H,3-7,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKXGYOCCCLSJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874213.png)

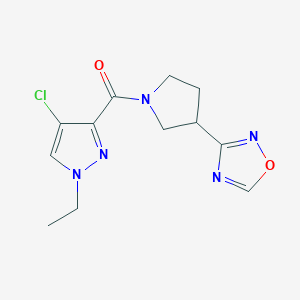

![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2874214.png)

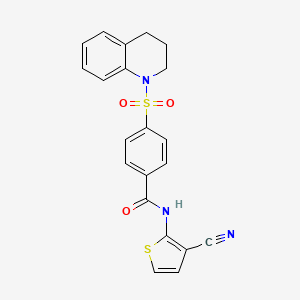

![Ethyl 2-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2874215.png)

![2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2874224.png)

![2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione](/img/structure/B2874227.png)

![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874229.png)